Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its conformationally restricted structure. This compound is a derivative of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals, and is used to study various GABA-related biological activities .
Wissenschaftliche Forschungsanwendungen
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine has several scientific research applications:
Industry: The compound’s unique structure makes it a valuable template for the development of new pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further studies in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves its interaction with GABA receptors. The conformational restriction of the compound enhances its potency and selectivity towards these receptors, making it a valuable tool for studying GABA-related biological activities . The molecular targets include GABA receptors, and the pathways involved are related to GABAergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: Another conformationally restricted GABA analogue with similar applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their biological activity.
Uniqueness
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is unique due to its specific conformational restriction, which provides advantages in terms of potency and selectivity towards biological targets compared to more flexible analogues .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a pyridine ring, reduction of a ketone group, and cyclization to form the furo[3,4-b]pyridine ring system.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of acetic acid to form the corresponding pyridine derivative.", "Step 2: Reduction of the ketone group using sodium borohydride in the presence of water to form the corresponding alcohol.", "Step 3: Cyclization of the alcohol with hydrochloric acid to form the furo[3,4-b]pyridine ring system.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with tetrahydrofuran." ] } | |
CAS-Nummer |
1807939-96-3 |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
ZZWFAKPWUUTAEQ-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@H]2COC[C@H]2NC1 |
SMILES |
C1CC2COCC2NC1 |
Kanonische SMILES |
C1CC2COCC2NC1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.